Navpnlrgdlqvlaqkvart, also known as A20FMDV2, is a synthetic peptide derived from the foot-and-mouth disease virus. This 20-amino acid peptide has garnered attention for its high affinity and specificity towards the integrin αvβ6, which plays a significant role in various pathological conditions, including cancer and fibrosis. This compound is particularly relevant in the field of medical imaging and targeted therapies due to its potential applications in positron emission tomography (PET) imaging and other diagnostic modalities.
The peptide Navpnlrgdlqvlaqkvart is synthesized based on sequences from the foot-and-mouth disease virus, which is known for its ability to interact with integrins on host cells. The synthesis of this peptide is performed under good manufacturing practices (GMP) to ensure quality and reproducibility for preclinical and clinical studies .
Navpnlrgdlqvlaqkvart falls under the classification of peptides, specifically those that serve as ligands for integrins. Integrins are a family of cell surface receptors that mediate adhesion between cells and their extracellular matrix, playing crucial roles in cell signaling and communication.
The synthesis of Navpnlrgdlqvlaqkvart involves automated solid-phase peptide synthesis (SPPS), which allows for the precise assembly of amino acids into a polypeptide chain. This method is advantageous as it minimizes side reactions and enhances yield. The automated systems used are compliant with GMP standards, ensuring that the synthesized peptides meet regulatory requirements for use in clinical settings .
Navpnlrgdlqvlaqkvart consists of a sequence of 20 amino acids, characterized by specific functional groups that facilitate its interaction with integrins. The structure can be depicted as follows:
The primary chemical reaction involving Navpnlrgdlqvlaqkvart occurs when it binds to integrin αvβ6. This binding can trigger downstream signaling pathways that influence cell behavior, including proliferation and migration.
The mechanism by which Navpnlrgdlqvlaqkvart exerts its effects involves specific interactions with integrin receptors. Upon binding to αvβ6, it alters cellular signaling pathways that are crucial for cancer progression and metastasis.
Navpnlrgdlqvlaqkvart has several promising applications in scientific research and clinical practice:
Integrin αvβ6 is a heterodimeric transmembrane receptor composed of noncovalently linked αv and β6 subunits, encoded by genes located at chromosomes 2q31-q32 and 2q24-q31, respectively. This receptor exhibits highly restricted expression patterns: it is undetectable in most healthy adult epithelia but markedly upregulated during embryogenesis (particularly in developing lung, skin, and kidney tissues), wound healing, and pathological remodeling. The β6 subunit exclusively pairs with αv, forming a unique epithelial-specific integrin. Its cytoplasmic domain contains an 11-amino acid C-terminal extension not found in other integrins, which facilitates interactions with cytoskeletal proteins and intracellular signaling networks. Functionally, integrin αvβ6 recognizes arginine-glycine-aspartic acid (RGD) motifs in extracellular matrix (ECM) ligands, including fibronectin, tenascin-C, and vitronectin, mediating cell adhesion and migration. Crucially, it activates transforming growth factor beta (TGF-β) by binding to latency-associated peptide (LAP), thereby regulating epithelial cell proliferation, immune surveillance, and matrix metalloproteinase expression [1] [4] [8].
Integrin αvβ6 is dysregulated across multiple carcinomas, where its expression correlates with aggressive phenotypes and poor clinical outcomes. Mechanistically, it drives tumor progression through:
Table 1: Clinical Correlates of αvβ6 Overexpression in Human Cancers
| Cancer Type | Expression Prevalence | Association with Prognosis | Key Functional Consequences |
|---|---|---|---|
| Colorectal | 34%-37% | Reduced 5-year survival; advanced TNM staging | Liver metastasis; MMP-9 upregulation |
| Pancreatic | 100% (well-differentiated) | Shorter disease-free survival | TGF-β activation; EMT induction |
| Non-Small Cell Lung | 71.4% | Lymph node metastasis; recurrence | IL-8-mediated proliferation |
| Oral Squamous Cell | 80%-100% | Invasion front localization; nodal involvement | MMP-3 secretion; FAK/Raf/ERK pathway activation |
| Ovarian | 100% (Grade III tumors) | Higher pathological grade | Peritoneal dissemination |
Epidemiological studies demonstrate that αvβ6 positivity predicts advanced nodal (N) and distant metastatic (M) stages. For example, in colorectal cancer, co-expression with transcription factor Ets-1 (correlation coefficient r = 0.711) independently predicts relapse (hazard ratio = 3.903) [10] [4].
The selective overexpression of integrin αvβ6 in tumors versus minimal background expression in normal tissues positions it as an ideal therapeutic and diagnostic target. Key advantages include:
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2
CAS No.: 53696-69-8